molecular formula C18H20FN5O2 B10994542 N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10994542
M. Wt: 357.4 g/mol
InChI Key: HSHIKLPNQOQVCT-UHFFFAOYSA-N
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Description

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluoroaniline and 2-pyridylpiperazine, followed by their coupling under specific conditions. Common reagents used in the synthesis include coupling agents like EDCI or DCC, and solvents such as DMF or DMSO. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through purification techniques like recrystallization or chromatography, and implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-((4-bromophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-(2-((4-methylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H20FN5O2/c19-14-4-6-15(7-5-14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25)

InChI Key

HSHIKLPNQOQVCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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